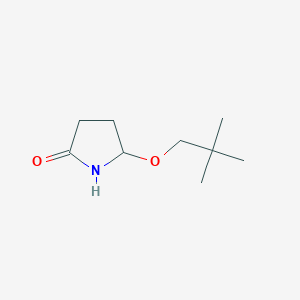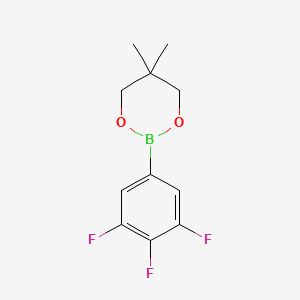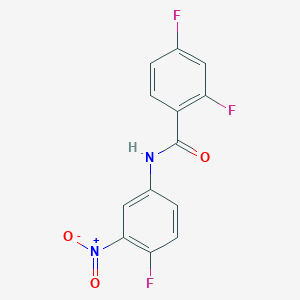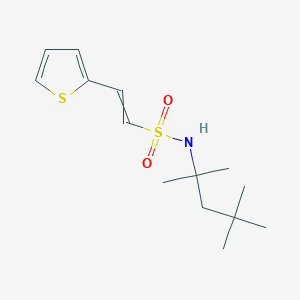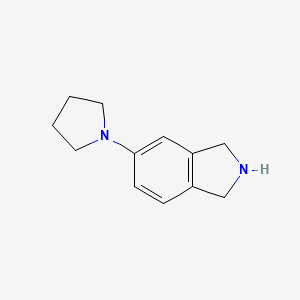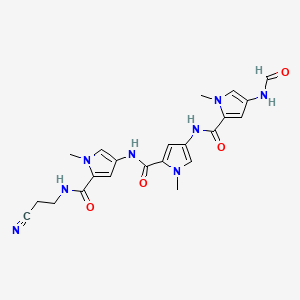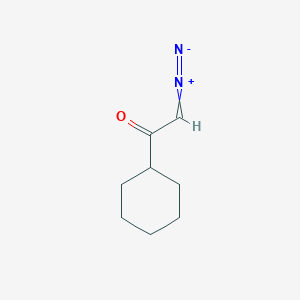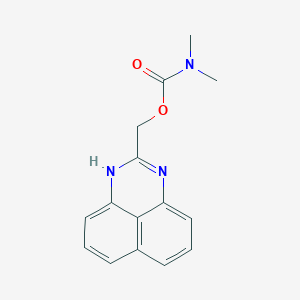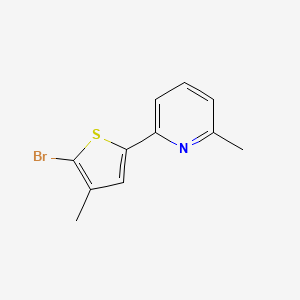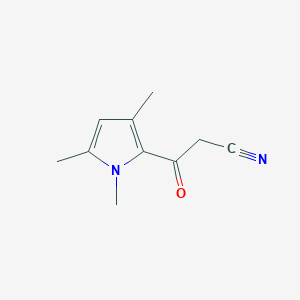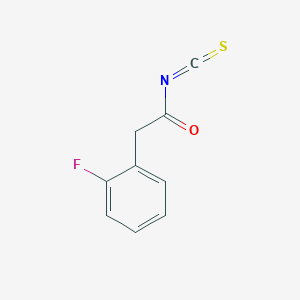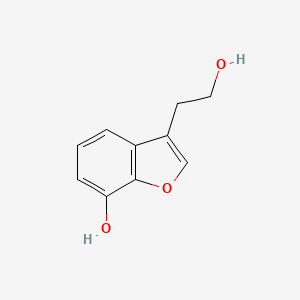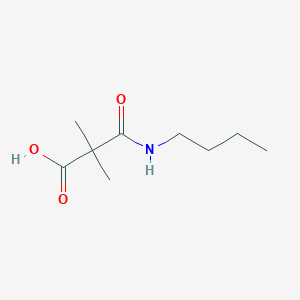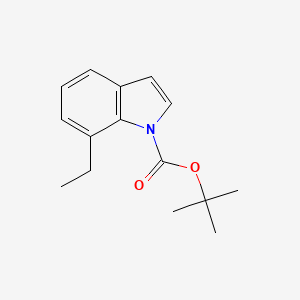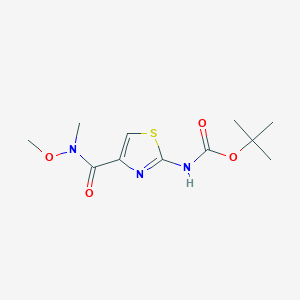
tert-Butyl (4-(methoxy(methyl)carbamoyl)thiazol-2-yl)carbamate
Overview
Description
tert-Butyl (4-(methoxy(methyl)carbamoyl)thiazol-2-yl)carbamate is a chemical compound with a complex structure that includes a thiazole ring, a carbamate group, and a tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4-(methoxy(methyl)carbamoyl)thiazol-2-yl)carbamate typically involves multiple steps, including the formation of the thiazole ring and the introduction of the carbamate and tert-butyl ester groups. Common reagents used in these reactions include thionyl chloride, methanol, and tert-butyl chloroformate. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (4-(methoxy(methyl)carbamoyl)thiazol-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a compound with additional oxygen-containing groups, while reduction may produce a more hydrogenated molecule. Substitution reactions can result in a variety of products depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (4-(methoxy(methyl)carbamoyl)thiazol-2-yl)carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound can be used as a probe to study enzyme activity and protein interactions. Its ability to form stable complexes with biological molecules makes it useful in biochemical assays.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its unique chemical properties may allow it to interact with specific molecular targets, making it a candidate for the development of new therapeutics.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of tert-Butyl (4-(methoxy(methyl)carbamoyl)thiazol-2-yl)carbamate involves its interaction with specific molecular targets. The thiazole ring and carbamate group can form stable complexes with proteins and enzymes, modulating their activity. The tert-butyl ester group may enhance the compound’s stability and bioavailability, allowing it to exert its effects more effectively.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate
- tert-Butyl 3-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate
Uniqueness
Compared to similar compounds, tert-Butyl (4-(methoxy(methyl)carbamoyl)thiazol-2-yl)carbamate has a unique combination of functional groups that confer distinct chemical properties
Properties
Molecular Formula |
C11H17N3O4S |
|---|---|
Molecular Weight |
287.34 g/mol |
IUPAC Name |
tert-butyl N-[4-[methoxy(methyl)carbamoyl]-1,3-thiazol-2-yl]carbamate |
InChI |
InChI=1S/C11H17N3O4S/c1-11(2,3)18-10(16)13-9-12-7(6-19-9)8(15)14(4)17-5/h6H,1-5H3,(H,12,13,16) |
InChI Key |
CNSOUSCIIHECDS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC(=CS1)C(=O)N(C)OC |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
